4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Adrenergic Pharmacology Receptor Binding Assays Catecholamine Selectivity

Levonordefrin (corbadrine), the levorotatory enantiomer of nordefrin, delivers a unique selectivity profile unattainable with generic epinephrine or norepinephrine: ~27-fold greater α2 affinity (Ki=7.70 nM vs. 205 nM) and substantially lower α1 affinity (Ki=3.60–9.22 µM) minimize confounding off-target effects. Its monophasic pressor response, devoid of β2-mediated vasodilation, provides cleaner hemodynamic readouts. Enhanced chemical stability supports antioxidant-reduced formulations. For stereospecific pharmacology, chiral method development, or vasoconstrictor optimization, this enantiopure standard ensures functional relevance unmatched by racemic mixtures.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 74812-63-8
Cat. No. B7790519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol
CAS74812-63-8
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)O)O)N
InChIInChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m1/s1
InChIKeyGEFQWZLICWMTKF-MLUIRONXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol (Levonordefrin) Procurement Guide: Chemical Identity and Pharmacologic Class


4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol, known as levonordefrin (USAN) or corbadrine (INN), is a synthetic catecholamine sympathomimetic amine with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol [1]. It is the levorotatory enantiomer of nordefrin, a norepinephrine derivative, and functions as an agonist at alpha-adrenergic receptors [2]. Levonordefrin is primarily utilized as a vasoconstrictor in local anesthetic formulations, particularly in dentistry, where it is typically supplied in pre-mixed cartridges with mepivacaine at a concentration of 1:20,000 [3].

Why 4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol Cannot Be Interchanged with Other Catecholamine Vasoconstrictors Without Quantitative Justification


Catecholamine vasoconstrictors such as epinephrine and norepinephrine exhibit distinct receptor activation profiles, potencies, and stabilities that preclude direct substitution. Levonordefrin, a norepinephrine derivative with an alpha-methyl substitution, possesses a unique combination of alpha-2 adrenoceptor affinity, beta-2 adrenoceptor inactivity, and enhanced chemical stability that differentiates it from both epinephrine and its parent compound [1]. The assumption that epinephrine and levonordefrin are interchangeable at a fixed 1:5 concentration ratio is not supported by quantitative dose-response data across all physiological contexts [2]. Consequently, procurement decisions must be based on verifiable, comparator-driven evidence of receptor selectivity, pressor potency, and formulation stability, as detailed in the following quantitative evidence guide.

Quantitative Differentiation of 4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol (Levonordefrin) from Epinephrine and Norepinephrine: Receptor Affinity, Pressor Potency, and Stability


Alpha-2 Adrenergic Receptor Affinity and Alpha-1/Alpha-2 Selectivity Profile

Levonordefrin demonstrates high affinity for the alpha-2 adrenergic receptor, with a Ki of 7.70 nM for displacement of [3H]clonidine from rat brain membranes [1]. In contrast, its affinity for the alpha-1 adrenergic receptor is substantially lower, with Ki values ranging from 3.60 µM to 9.22 µM for inhibition of [3H]prazosin binding [2]. This yields an alpha-1/alpha-2 selectivity ratio of approximately 467:1 to 1197:1. By comparison, norepinephrine exhibits an alpha-2 Ki of approximately 205 nM in the same assay system, indicating that levonordefrin possesses approximately 27-fold higher alpha-2 affinity than norepinephrine [3].

Adrenergic Pharmacology Receptor Binding Assays Catecholamine Selectivity

Quantitative Pressor Potency Relative to Epinephrine

In an anesthetized dog model with autonomic blockade, levonordefrin (nordefrin) and epinephrine were compared over a 100-fold dose range (0.1–10.0 µg/kg, i.v.) [1]. Epinephrine produced a significantly greater pressor effect than levonordefrin only at the highest dose studied (10.0 µg/kg). At low to moderate doses (0.1–3.0 µg/kg), there was no statistically significant difference in pressor response between the two drugs [2]. The widely cited 1:5 potency ratio (i.e., levonordefrin being one-fifth as potent as epinephrine) was not supported across the full dose range, and the study authors concluded that the true potency difference may be somewhat less than the fivefold difference commonly assumed [3].

Cardiovascular Pharmacology Vasopressor Activity Dose-Response

Receptor Profile Differentiation: Absence of Beta-2 Adrenoceptor Vasodilation

In the same anesthetized dog model, the pressor response to epinephrine was characteristically biphasic, reflecting initial alpha-mediated vasoconstriction followed by beta-2-mediated vasodilation, which was evident as a reduction in diastolic pressure [1]. In contrast, levonordefrin (nordefrin) produced a monophasic pressor response indistinguishable from that of norepinephrine, with no evidence of beta-2 adrenoceptor-mediated vasodilation [2]. Following alpha-adrenoceptor blockade with phentolamine, the epinephrine dose-response curve was suppressed more profoundly than the curves for norepinephrine and levonordefrin, which were not significantly different from each other [3].

Receptor Pharmacology Adrenergic Subtype Selectivity Vascular Physiology

Chemical Stability Relative to Epinephrine and Formulation Handling Constraints

Levonordefrin is reported to possess greater chemical stability than epinephrine [1]. However, this stability advantage is context-dependent: solutions containing levonordefrin are not stable during autoclaving and should not be heat-sterilized [2]. The United States Pharmacopeia (USP) monograph for levonordefrin specifies a loss on drying of not more than 1.0% when dried in vacuum at 60°C for 15 hours, and a residue on ignition of not more than 0.2% [3]. The compound is typically stored as a powder at -20°C for long-term stability, with short-term room temperature storage permissible . In contrast, epinephrine solutions are notably susceptible to oxidative degradation and require antioxidant preservatives (e.g., sodium bisulfite) in commercial formulations, whereas levonordefrin's enhanced intrinsic stability may reduce reliance on such additives [4].

Formulation Stability Pharmaceutical Storage Autoclave Compatibility

Enantiomeric Potency Differentiation: Levonordefrin vs. Dextronordefrin

Levonordefrin is the (-)-enantiomer of nordefrin. In anesthetized dogs, levonordefrin (1-5 µg/kg, i.v.) produced a significantly greater pressor response than the dextronordefrin enantiomer [1]. The quantitative potency difference between the two enantiomers underscores the stereoselectivity of adrenergic receptor activation. This differential activity is consistent with the well-established principle that the levorotatory enantiomers of catecholamines generally exhibit greater pharmacological activity at adrenoceptors than their dextrorotatory counterparts [2].

Chiral Pharmacology Enantiomer Potency Stereoselectivity

High-Value Application Scenarios for 4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol (Levonordefrin) Based on Quantitative Differentiation Evidence


Investigations Requiring Selective Alpha-2 Adrenergic Activation with Minimal Alpha-1 Interference

Researchers studying alpha-2 adrenergic receptor signaling pathways or screening for alpha-2-selective ligands should prioritize levonordefrin over norepinephrine due to its ~27-fold higher alpha-2 affinity (Ki = 7.70 nM vs. 205 nM) and over epinephrine due to its substantially lower alpha-1 affinity (Ki = 3.60–9.22 µM). This selectivity profile minimizes confounding alpha-1-mediated effects, making levonordefrin a more precise pharmacological tool for isolating alpha-2-dependent responses [1].

In Vivo Pressor Studies Where Beta-2-Mediated Vasodilation Confounds Interpretation

In cardiovascular studies requiring pressor responses without the confounding influence of beta-2 adrenoceptor-mediated vasodilation, levonordefrin offers a distinct advantage over epinephrine. Unlike epinephrine, which produces a biphasic pressor-depressor response due to beta-2 activation, levonordefrin generates a monophasic pressor response identical to norepinephrine, providing cleaner hemodynamic data for alpha-adrenergic pharmacology investigations [2].

Development of Local Anesthetic Formulations with Reduced Reliance on Antioxidant Preservatives

Formulation scientists developing local anesthetic products for individuals with sulfite sensitivity or those seeking to minimize excipient burden should evaluate levonordefrin as a vasoconstrictor alternative to epinephrine. Levonordefrin's enhanced intrinsic chemical stability relative to epinephrine may permit formulations with reduced or eliminated antioxidant preservatives (e.g., sodium bisulfite), though the inability to autoclave finished solutions necessitates alternative sterilization strategies [3].

Chiral Pharmacology Studies Requiring Stereochemically Defined Reference Standards

Investigators conducting stereoselective pharmacological studies or developing analytical methods for chiral catecholamines should procure the specific levonordefrin enantiomer rather than racemic nordefrin. The documented potency difference between levonordefrin and dextronordefrin in pressor assays establishes the functional relevance of stereochemistry and justifies the use of enantiopure material as a reference standard for receptor binding and functional assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.